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This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) for

investigating the genetic interactions of the Saccharomyces cerevisiae protein BUR1, a cyclin-

dependent kinase involved in transcription elongation.

Frequently Asked Questions (FAQs)
Q1: What is BUR1 and why are its genetic interactions important?

A1: BUR1 is the catalytic subunit of the Bur1-Bur2 kinase complex in Saccharomyces

cerevisiae.[1] It is a cyclin-dependent kinase (CDK) that plays a crucial role in the elongation

phase of transcription by RNA polymerase II.[1] Studying BUR1's genetic interactions helps to

elucidate its specific functions and identify other proteins involved in the same or parallel

pathways. For instance, synthetic lethal interactions with bur1 mutants can reveal genes that

buffer its function, providing insights into the robustness of the transcription elongation

machinery.

Q2: Which genes are known to have significant genetic interactions with BUR1?

A2: Genetic screens have identified several key interactors with BUR1. These include:

CTK1: A gene encoding another CDK involved in transcription elongation. bur1Δ and ctk1Δ

mutations often exhibit synthetic lethality.[1]
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SPT5: A subunit of the Spt4-Spt5 complex, a crucial transcription elongation factor.

Mutations in SPT5 can be synthetically lethal with bur1 mutations.[1]

PAF1 complex genes (e.g., PAF1, CTR9): The Paf1 complex is another transcription

elongation factor, and its recruitment can be stimulated by Bur1's phosphorylation of Spt5.[2]

[3] Genetic interactions are observed between BUR1 and components of this complex.[2]

RFA1 (RPA): A subunit of the Replication Protein A complex, which is involved in DNA

replication and repair. BUR1 has been shown to interact with RPA, suggesting a role in

maintaining genome stability during replication stress.[4]

Q3: What are the common phenotypes of bur1 mutants?

A3: bur1 mutants can display a range of phenotypes, including:

Sensitivity to the drugs 6-azauracil (6-AU) and mycophenolic acid (MPA), which affect

nucleotide pools and transcription elongation.[1]

Temperature sensitivity (in the case of temperature-sensitive alleles).

Defects in histone modifications, such as H2B ubiquitylation and H3 methylation.

Synthetic lethality or sickness when combined with mutations in other transcription

elongation factors.[1]

Troubleshooting Guides
Synthetic Genetic Array (SGA) Analysis
Issue: I am not observing the expected synthetic lethal/sick interaction between my bur1 query

mutant and a known interactor (e.g., ctk1Δ).

Possible Cause 1: Suboptimal growth conditions. The strength of genetic interactions can be

highly dependent on the growth medium and temperature.

Troubleshooting:

Ensure you are using the standard SGA media and growth temperatures.
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Some interactions are only apparent under specific stress conditions (e.g., presence of

6-AU). Try performing the screen on plates containing a sub-lethal concentration of a

relevant drug.

Possible Cause 2: Issues with the query or array strain. The genetic background of your

strains can influence the outcome. There might be suppressor or enhancer mutations

present.

Troubleshooting:

Verify the genotypes of both your query and array strains by PCR and sequencing.

Re-make the double mutant using a fresh query strain and a verified array strain.

Possible Cause 3: Inaccurate colony size measurement. Automated colony size

measurement can be affected by uneven plate pouring, condensation, or spotting

inconsistencies.

Troubleshooting:

Carefully inspect the plate images for any artifacts.

Ensure your normalization methods are robust and account for row/column biases and

other spatial effects.[5]

Manually inspect the colony sizes for the specific interaction in question.

Yeast Two-Hybrid (Y2H) Screen
Issue: My BUR1 "bait" is auto-activating the reporter gene.

Possible Cause: BUR1 has intrinsic transcriptional activation activity. Some proteins,

particularly those involved in transcription, can act as activators on their own in a Y2H

system.

Troubleshooting:
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Co-transform your BUR1-bait plasmid with an empty "prey" vector. If you still see

reporter activation, the bait is auto-activating.

Try using a lower-strength promoter for the bait construct.

If possible, create truncations of BUR1 to identify a smaller, non-activating domain that

still contains the interaction interface.

Issue: I am not detecting a known physical interaction between BUR1 and its partner (e.g.,

Bur2).

Possible Cause 1: Incorrect protein folding or localization. The fusion of the activation or

binding domain may disrupt the proper folding of BUR1 or its partner, or prevent them from

localizing to the nucleus where the interaction needs to occur for the reporter to be activated.

Troubleshooting:

Swap the domains: if BUR1 is the bait and its partner is the prey, try the reverse

configuration.

Use different Y2H vectors that place the fusion domain at the opposite terminus of the

protein.

Possible Cause 2: The interaction is bridged by another protein. The Y2H system primarily

detects binary interactions. If the interaction between BUR1 and its partner is indirect, it will

not be detected.

Troubleshooting:

Use a method like co-immunoprecipitation (Co-IP) from yeast cell lysates to investigate

interactions within a larger complex.

Co-Immunoprecipitation (Co-IP)
Issue: I am unable to co-immunoprecipitate a known interactor with my tagged BUR1.

Possible Cause 1: The interaction is transient or weak. Some protein-protein interactions are

not stable enough to survive the Co-IP procedure.
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Troubleshooting:

Perform in vivo cross-linking with formaldehyde or another cross-linking agent before

cell lysis to stabilize protein complexes.

Optimize your wash buffers. Try reducing the salt concentration or the stringency of the

detergent to preserve weaker interactions.

Possible Cause 2: The protein complex is disrupted during cell lysis. Harsh lysis conditions

can denature proteins and disrupt interactions.

Troubleshooting:

Use a gentler lysis method, such as enzymatic digestion of the cell wall followed by

douncing, instead of bead beating.

Ensure all steps are performed at 4°C and that protease and phosphatase inhibitors are

included in your lysis buffer.

Possible Cause 3: The epitope tag on BUR1 is inaccessible. The tag might be buried within

the protein structure or masked by an interacting partner.

Troubleshooting:

Try tagging the other end of the protein.

Use a different tag.

Confirm that your tagged BUR1 is expressed and can be efficiently immunoprecipitated

on its own.

Quantitative Data Summary
The following tables provide examples of how quantitative data for BUR1 genetic and physical

interactions can be presented. Note: The values in these tables are illustrative and are meant

to demonstrate the data format. Actual experimental values will vary.

Table 1: Quantitative Synthetic Genetic Array (SGA) Interaction Scores for bur1Δ
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Genetic interaction scores (ε) are calculated based on the deviation of the observed double

mutant fitness from the expected fitness (the product of the single mutant fitness values). A

negative score indicates a negative genetic interaction (e.g., synthetic sickness or lethality),

while a positive score suggests a positive or alleviating interaction.[6]

Gene Description

Single
Mutant
Fitness
(Relative
Growth)

Double
Mutant
Fitness
(Relative
Growth)

Genetic
Interaction
Score (ε)

Interaction
Type

ctk1Δ

Cyclin-

dependent

kinase

involved in

transcription

0.85 0.05 -0.77
Synthetic

Lethal

spt5-194

Subunit of a

transcription

elongation

factor

0.90 0.10 -0.71
Synthetic

Sick

paf1Δ

Component

of the Paf1

transcription

elongation

complex

0.75 0.40 -0.16 Negative

rfa1-t11
Subunit of the

RPA complex
0.95 0.80 -0.10 Negative

his3Δ

Gene

involved in

histidine

biosynthesis

(control)

1.00 0.65 ~0 Neutral

Table 2: Quantitative Yeast Two-Hybrid (Y2H) Interaction Data for BUR1
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The strength of a Y2H interaction can be quantified by measuring the activity of a reporter

gene, such as lacZ, which encodes β-galactosidase. The activity is often reported in Miller

units.[7][8]

Bait Prey
β-Galactosidase
Activity (Miller
Units)

Interaction
Strength

BUR1 Bur2 150.5 ± 12.3 Strong

BUR1 Spt5 45.2 ± 5.8 Moderate

BUR1 Ctk1 5.1 ± 1.2 Weak/None

BUR1 Empty Vector 0.8 ± 0.3 None (Control)

Empty Vector Bur2 0.9 ± 0.4 None (Control)

Table 3: Quantitative Co-Immunoprecipitation Mass Spectrometry (Co-IP-MS) Data for BUR1

Co-IP followed by quantitative mass spectrometry can identify interacting partners and their

relative abundance. Data can be presented as fold-change enrichment of a protein in the

BUR1-IP compared to a control IP.

Protein Description
Fold Enrichment
(BUR1-IP vs.
Control-IP)

p-value

Bur2 Cyclin partner of Bur1 50.2 < 0.001

Spt5
Transcription

elongation factor
15.7 < 0.01

Rpb1
Largest subunit of

RNA Polymerase II
8.3 < 0.05

Rfa1
Subunit of RPA

complex
4.1 < 0.05

Ctk1
Cyclin-dependent

kinase
2.5 n.s.
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Experimental Protocols
Detailed Methodology: Synthetic Genetic Array (SGA)
Analysis
This protocol provides a general workflow for performing an SGA screen with a bur1 query

mutant.

Strain Preparation:

Construct a MATa query strain containing the bur1 mutation of interest (e.g.,

bur1Δ::natMX). This strain should also carry selectable markers for SGA (e.g.,

can1Δ::STE2pr-SpHIS5, lyp1Δ).

Obtain the MATα yeast deletion library, where each strain has a deletion in a single non-

essential gene (xxxΔ::kanMX).

Mating:

Pin the query strain onto a high-density (e.g., 384-well) plate.

Using a robotic pinning tool, cross the query strain with the deletion library array by

pinning them onto the same YEPD plate.

Incubate at 30°C for 24 hours to allow mating and the formation of diploid cells.

Diploid Selection:

Pin the mated cells onto a plate containing both G418 (to select for the deletion allele) and

clonNAT (to select for the query allele).

Incubate at 30°C for 48 hours.

Sporulation:

Pin the diploid cells onto a nitrogen-limited sporulation medium.

Incubate at 22°C for 5-7 days to induce sporulation.
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Haploid Selection and Double Mutant Generation:

Pin the sporulated cells onto a series of selection plates to select for MATa haploid double

mutants. This typically involves multiple pinning steps on media lacking specific amino

acids and containing canavanine and thialysine.

The final selection plate should contain both G418 and clonNAT to ensure the presence of

both mutations.

Data Acquisition and Analysis:

Incubate the final plates at 30°C for 48 hours.

Image the plates using a high-resolution scanner or camera.

Use software to measure the area of each colony.

Normalize the colony sizes to account for plate-to-plate variation and row/column effects.

Calculate the genetic interaction score (ε) for each double mutant by comparing its fitness

to the fitness of the single mutants.[5][6]

Detailed Methodology: Yeast Two-Hybrid (Y2H) Assay
This protocol describes how to test for a binary interaction between BUR1 and a protein of

interest (POI).

Vector Construction:

Clone the coding sequence of BUR1 into a "bait" vector (e.g., pGBKT7), creating a fusion

with a DNA-binding domain (e.g., GAL4-BD).

Clone the coding sequence of your POI into a "prey" vector (e.g., pGADT7), creating a

fusion with a transcriptional activation domain (e.g., GAL4-AD).

Yeast Transformation:
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Co-transform a suitable yeast reporter strain (e.g., AH109 or Y2HGold) with the bait and

prey plasmids.

Plate the transformed cells on synthetic defined (SD) medium lacking leucine and

tryptophan (SD/-Leu/-Trp) to select for cells that have taken up both plasmids.

Interaction Assay:

Pick several independent colonies from the SD/-Leu/-Trp plate and streak them onto a

higher stringency selection plate, such as SD medium lacking leucine, tryptophan, and

histidine (SD/-Leu/-Trp/-His).

For an even higher stringency, use SD medium lacking leucine, tryptophan, histidine, and

adenine (SD/-Leu/-Trp/-His/-Ade).

Incubate the plates at 30°C for 3-5 days and observe for growth. Growth on the higher

stringency plates indicates a positive interaction.

Quantitative β-Galactosidase Assay:

Grow liquid cultures of the co-transformed yeast strains in SD/-Leu/-Trp medium.

Permeabilize the yeast cells (e.g., using chloroform and SDS).

Add a substrate for β-galactosidase, such as o-nitrophenyl-β-D-galactopyranoside

(ONPG).

Measure the time it takes for a yellow color to develop and quantify the absorbance at 420

nm.

Calculate the β-galactosidase activity in Miller units.[7]

Detailed Methodology: Co-Immunoprecipitation (Co-IP)
from Yeast
This protocol outlines the steps for immunoprecipitating a tagged BUR1 protein to identify

interacting partners.
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Strain Construction and Growth:

Construct a yeast strain where BUR1 is endogenously tagged with an epitope tag (e.g.,

HA, Myc, or TAP).

Grow a 1-liter culture of this strain to mid-log phase (OD600 ≈ 0.8).

Cell Lysis:

Harvest the cells by centrifugation and wash them with ice-cold water.

Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors.

Lyse the cells, for example, by cryogenic grinding or bead beating.

Clarify the lysate by centrifugation to remove cell debris.

Immunoprecipitation:

Add an antibody specific to the epitope tag to the cleared lysate and incubate for 2-4 hours

at 4°C with gentle rotation.

Add protein A/G-coupled magnetic beads and incubate for another 1-2 hours at 4°C.

Use a magnetic rack to collect the beads and discard the supernatant.

Washing:

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

The stringency of the washes (e.g., salt concentration) may need to be optimized.

Elution:

Elute the protein complexes from the beads, for example, by boiling in SDS-PAGE sample

buffer or by using a low-pH elution buffer.

Analysis:

Separate the eluted proteins by SDS-PAGE.
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Analyze the proteins by Western blotting using antibodies against the expected interacting

partners.

Alternatively, for a more unbiased approach, analyze the eluate by mass spectrometry to

identify all co-precipitating proteins.[9]
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Caption: A simplified diagram of BUR1's key interactions in transcription and DNA

maintenance.
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Caption: Workflow for a Synthetic Genetic Array (SGA) screen to identify BUR1 genetic

interactions.
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Click to download full resolution via product page

Caption: A general workflow for Co-Immunoprecipitation (Co-IP) to find BUR1's physical

interactors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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